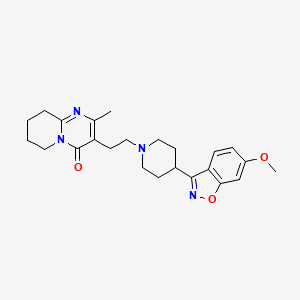

6-Desfluoro-6-methoxy Risperidone

描述

Structure

3D Structure

属性

IUPAC Name |

3-[2-[4-(6-methoxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O3/c1-16-19(24(29)28-11-4-3-5-22(28)25-16)10-14-27-12-8-17(9-13-27)23-20-7-6-18(30-2)15-21(20)31-26-23/h6-7,15,17H,3-5,8-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIQBNGKAIWZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747534 | |

| Record name | 3-{2-[4-(6-Methoxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-15-1 | |

| Record name | 3-{2-[4-(6-Methoxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Structural Elucidation of 6-Desfluoro-6-methoxy Risperidone

Executive Summary & Chemical Context

Subject: Characterization of 6-Desfluoro-6-methoxy Risperidone (hereafter referred to as Impurity-OMe ).

Origin: This molecule typically arises as a process-related impurity during the synthesis or purification of Risperidone when methanol is used as a solvent in the presence of basic conditions (e.g., alkoxide bases), or during forced degradation studies.

Mechanism: The formation proceeds via a Nucleophilic Aromatic Substitution (

This guide details the step-by-step elucidation protocol, moving from isolation to unambiguous structural assignment using High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR).

Isolation & Purification Protocol

Before structural elucidation, the target analyte must be isolated with >95% purity.

Preparative HPLC Workflow

-

Column: C18 Reverse Phase (e.g., XBridge Prep C18, 5 µm, 19 x 150 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) — Basic pH suppresses protonation of the piperidine nitrogen, improving peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 20% B to 70% B over 15 minutes.

-

Detection: UV at 280 nm (Benzisoxazole absorption max).

-

Fraction Collection: Trigger based on threshold intensity.

-

Post-Processing: Lyophilization (Freeze-drying) is preferred over rotary evaporation to prevent thermal degradation or hydrolysis of the benzisoxazole ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the molecular formula and the first evidence of fluorine displacement.

Data Analysis

-

Instrument: Q-TOF or Orbitrap MS (ESI+ mode).

-

Risperidone (Parent):

-

Formula:

[1] -

Exact Mass

: 411.2191

-

-

Impurity-OMe (Target):

-

Transformation:

. -

Formula:

-

Theoretical Exact Mass

: 423.2391

-

| Parameter | Risperidone (API) | Impurity-OMe | Interpretation |

| m/z [M+H]+ | 411.2191 | 423.2391 | Mass shift corresponds to methoxy substitution. |

| Isotope Pattern | A+1, A+2 | A+1, A+2 | Absence of Cl/Br isotopes. |

| Fragmentation (MS/MS) | Fragment at m/z ~163 (fluoro-benzisoxazole moiety) | Fragment at m/z ~175 (methoxy-benzisoxazole moiety) | Localization of modification to the benzisoxazole ring. |

NMR Spectroscopy: The Definitive Elucidation

NMR is required to confirm the regiochemistry (i.e., that the methoxy group replaced the fluorine and did not alkylate a nitrogen).

1H NMR (Proton)

Solvent:

-

Risperidone: The protons at positions 5 and 7 of the benzisoxazole ring appear as doublets of doublets (dd) due to coupling with the adjacent

atom ( -

Impurity-OMe:

-

New Signal: A sharp singlet integrating to 3H appears at

3.85 ppm (characteristic of -

Aromatic Region: The protons at H-5 and H-7 simplify. The H-7 proton (adjacent to the substitution) typically undergoes an upfield shift due to the electron-donating resonance effect of the methoxy group compared to the withdrawing nature of fluorine.

-

13C NMR & DEPT

-

C-6 Shift: In Risperidone, C-6 is a doublet (

) at ~164 ppm. In Impurity-OMe, this becomes a singlet at ~162-164 ppm (typical for -

Methoxy Carbon: A new signal appears at

56.0 ppm .

2D NMR Connectivity (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the "smoking gun" for connectivity.

-

Experiment: Optimize for long-range coupling (

). -

Critical Correlation: Observe a cross-peak between the Methoxy protons (

3.85) and the C-6 aromatic carbon ( -

Validation: This confirms the methoxy group is covalently bonded to the benzisoxazole ring, ruling out salt formation or N-methylation.

Mechanistic Origin & Pathway

Understanding the mechanism validates the structure by proving chemical feasibility.

Figure 1: Reaction pathway showing the Nucleophilic Aromatic Substitution (

Logical Elucidation Workflow

The following decision tree illustrates the logic flow used to confirm the structure, ensuring no alternative isomers are accepted.

Figure 2: Decision logic for structural confirmation. Failure at any step requires re-evaluation of the hypothesis (e.g., checking for N-oxide or ring-opening).

Summary of Spectral Characteristics

For rapid reference during laboratory analysis:

| Technique | Diagnostic Signal (Impurity vs. API) |

| HRMS | m/z 423.2391 (vs 411.2191). |

| 19F NMR | Silent/Null (API shows signal at ~ -110 ppm). |

| 1H NMR | Singlet |

| 13C NMR | |

| IR | Appearance of C-O stretch ~1250 |

References

-

ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

-

Sattanathan, P., et al. (2006).[2] "Structural studies of impurities of risperidone by hyphenated techniques." Journal of Pharmaceutical and Biomedical Analysis, 40(3), 598-604.[3] Link

-

Bhat, S., et al. (2008). "Isolation and characterization of degradation products of risperidone." Journal of Pharmaceutical and Biomedical Analysis, 48(1), 211-219. (Demonstrates benzisoxazole reactivity).[4][5]

-

Popowycz, F., et al. (2025).[2][6] "Nucleophilic Aromatic Substitution of Fluoroarenes in Drug Synthesis." Loughborough University Research Repository. Link

Sources

- 1. 6-Desfluoro-6-Hydroxy Risperidone | CAS Number 106266-11-9 [klivon.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Structural studies of impurities of risperidone by hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. research.ed.ac.uk [research.ed.ac.uk]

An In-Depth Technical Guide to the Predicted Receptor Binding Profile of 6-Desfluoro-6-methoxy Risperidone

Introduction: The Evolving Landscape of Atypical Antipsychotics

Risperidone, a benzisoxazole derivative, represents a cornerstone in the therapeutic arsenal for schizophrenia and other psychotic disorders.[1][2][3][4] Its clinical efficacy is attributed to a unique and potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors.[1][5][6][7] The parent drug, risperidone, is metabolized in the liver by cytochrome P450 2D6 to its active metabolite, 9-hydroxyrisperidone (paliperidone), which exhibits a similar receptor binding profile.[1][8]

The exploration of risperidone's structure-activity relationships (SAR) continues to be a fertile ground for the design of novel antipsychotic agents with potentially improved efficacy and side-effect profiles. This technical guide focuses on a novel, hypothetical derivative, 6-desfluoro-6-methoxy risperidone , providing a predictive analysis of its receptor binding profile and detailed methodologies for its empirical determination. While no direct binding data for this specific analog is publicly available, this document will leverage established SAR principles of the risperidone class to construct a scientifically grounded hypothesis of its pharmacological characteristics.

The Risperidone Pharmacophore: A Foundation for Prediction

The antipsychotic activity of risperidone and its analogs is intrinsically linked to their affinity for a range of neurotransmitter receptors.[1][6] The primary targets are:

-

Serotonin 5-HT2A Receptors: High affinity for these receptors is a hallmark of atypical antipsychotics and is thought to contribute to the reduced incidence of extrapyramidal symptoms (EPS) and efficacy against negative symptoms of schizophrenia.[1][5]

-

Dopamine D2 Receptors: Antagonism at these receptors in the mesolimbic pathway is central to the antipsychotic effect on positive symptoms.[6]

-

Adrenergic α1 and α2 Receptors: Affinity for these receptors can influence cardiovascular side effects such as orthostatic hypotension.[1][2]

-

Histamine H1 Receptors: Blockade of these receptors is associated with sedative effects and weight gain.[1][2]

Predictive Receptor Binding Profile of 6-Desfluoro-6-methoxy Risperidone

The chemical modification from a 6-fluoro to a 6-methoxy group on the benzisoxazole ring of risperidone is anticipated to modulate its receptor binding affinities. Based on general principles of medicinal chemistry and SAR studies of related compounds, we can formulate the following hypotheses:

-

Serotonin 5-HT2A and Dopamine D2 Receptors: The electronic and steric properties of a methoxy group differ significantly from a fluorine atom. The methoxy group is larger and electron-donating, which could alter the conformation of the benzisoxazole ring and its interaction with the receptor binding pocket. It is plausible that these changes could either maintain or slightly decrease the high affinity for both 5-HT2A and D2 receptors.

-

Adrenergic and Histaminergic Receptors: The impact on adrenergic and histaminergic receptor binding is less predictable without empirical data. However, subtle changes in the overall lipophilicity and electronic distribution of the molecule could lead to altered affinities at these off-target receptors.

The following table presents a hypothesized receptor binding profile for 6-desfluoro-6-methoxy risperidone, benchmarked against risperidone. The Ki values for risperidone are sourced from the literature, while the values for the novel analog are predictive.

| Receptor | Risperidone Ki (nM) | Predicted 6-Desfluoro-6-methoxy Risperidone Ki (nM) |

| Serotonin 5-HT2A | 0.2[6] | 0.5 - 2.0 |

| Dopamine D2 | 3.2[6] | 5.0 - 15.0 |

| Adrenergic α1 | 5[6] | 10 - 30 |

| Adrenergic α2 | 16[6] | 20 - 50 |

| Histamine H1 | 20[6] | 25 - 75 |

Experimental Workflow for Determining Receptor Binding Profile

The empirical validation of the predicted receptor binding profile requires a systematic approach employing a series of in vitro assays. The following diagram illustrates the general workflow:

Caption: Experimental workflow for determining the receptor binding and functional profile of a novel compound.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments to characterize the receptor binding and functional activity of 6-desfluoro-6-methoxy risperidone.

Protocol 1: Radioligand Binding Assays

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the test compound for various receptors.

1.1. Materials and Reagents:

-

Receptor Source: Commercially available cell membranes or tissue homogenates expressing the target receptor (e.g., recombinant CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2, [3H]Prazosin for α1, [3H]Rauwolscine for α2, [3H]Mepyramine for H1).

-

Test Compound: 6-desfluoro-6-methoxy risperidone.

-

Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor.

-

Assay Buffer: Receptor-specific buffer (e.g., Tris-HCl based buffers).

-

Scintillation Cocktail.

-

96-well filter plates and a microplate scintillation counter.

1.2. Assay Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the test compound dilutions, radioligand at a concentration near its Kd, and the receptor preparation.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at room temperature for a duration sufficient to reach equilibrium (typically 60-120 minutes).

-

Terminate the reaction by rapid vacuum filtration through the filter plates.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plates and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

1.3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - Dopamine D2 Receptor (cAMP Assay)

This protocol measures the functional antagonism of the test compound at the Gαi-coupled D2 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.[9][10]

2.1. Materials and Reagents:

-

Cell Line: A stable cell line co-expressing the human D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for a cAMP competition immunoassay.

-

Test Compound: 6-desfluoro-6-methoxy risperidone.

-

Agonist: A known D2 receptor agonist (e.g., quinpirole).

-

Forskolin: An adenylyl cyclase activator.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell Culture Medium and Reagents.

2.2. Assay Procedure:

-

Seed the cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of the test compound or vehicle for a specified time.

-

Stimulate the cells with a fixed concentration of the D2 agonist in the presence of forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

2.3. Data Analysis:

-

Plot the cAMP levels against the logarithm of the test compound concentration.

-

Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response.

Protocol 3: Functional Assay - Serotonin 5-HT2A Receptor (Calcium Flux Assay)

This protocol measures the functional antagonism of the test compound at the Gαq-coupled 5-HT2A receptor by monitoring changes in intracellular calcium concentration.[11][12][13][14][15]

3.1. Materials and Reagents:

-

Cell Line: A stable cell line expressing the human 5-HT2A receptor.

-

Test Compound: 6-desfluoro-6-methoxy risperidone.

-

Agonist: A known 5-HT2A receptor agonist (e.g., serotonin or α-methylserotonin).

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-8 AM or Fura-2 AM).[13]

-

Assay Buffer: (e.g., Hank's Balanced Salt Solution with HEPES).

-

Fluorescence microplate reader with automated liquid handling.

3.2. Assay Procedure:

-

Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Pre-treat the cells with various concentrations of the test compound or vehicle.

-

Measure baseline fluorescence using the plate reader.

-

Inject the 5-HT2A agonist and immediately begin kinetic fluorescence measurements.

3.3. Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) from baseline for each well.

-

Plot the ΔF against the logarithm of the test compound concentration.

-

Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium flux.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways for the D2 and 5-HT2A receptors, which are the primary targets of risperidone and its analogs.

Caption: Inhibitory signaling pathway of the Dopamine D2 receptor.

Caption: Excitatory signaling pathway of the Serotonin 5-HT2A receptor.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for predicting and empirically determining the receptor binding profile of the novel risperidone analog, 6-desfluoro-6-methoxy risperidone. The provided methodologies are robust and widely accepted in the field of pharmacology and drug discovery. The hypothesized binding profile, based on established structure-activity relationships, serves as a starting point for experimental investigation.

The successful characterization of this and other novel risperidone derivatives will contribute to a deeper understanding of the molecular determinants of antipsychotic activity and may ultimately lead to the development of safer and more effective treatments for psychotic disorders. The logical next steps would involve the chemical synthesis of 6-desfluoro-6-methoxy risperidone, followed by the execution of the described experimental protocols to generate empirical data and validate the predictive model.

References

-

Adenosine A2A-Dopamine D2 Receptor-Receptor Heteromerization. Iris Unimore. [Link]

-

D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]

-

5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. [Link]

-

Risperidone. PubMed. [Link]

-

Calcium Flux Protocol. University of Pennsylvania. [Link]

-

Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand. SciSpace. [Link]

-

D2 Dopamine Receptor Assay. Innoprot. [Link]

-

Human Recombinant D2 Dopamine Receptor Stable Cell Line. GenScript. [Link]

-

Deconstructed analogues of risperidone act as antagonists at 5-HT 2A... ResearchGate. [Link]

-

Risperidone Result Summary. BioGRID. [Link]

- Composición farmacéutica que comprende la combinación de risperidona (agente benzisoxazólico) y clonazepam (agente benzodiazepínico) y su uso en trastornos psicóticos y patologías relacionadas.

-

Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]

-

Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... ResearchGate. [Link]

-

Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]

- Preparation of risperidone.

- Method for preparing risperidone.

-

Risperidone and its Deconstructed Analogs: Functional Effects on the 5HT2AR. VCU Scholars Compass. [Link]

- Polymorphic form of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4h-pyrido[1,2-alpha]pyrimidin-4-one and formulations thereof.

-

Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation. [Link]

-

Chemical structure of risperidone (6). ResearchGate. [Link]

-

Enhancing the Antipsychotic Effect of Risperidone by Increasing Its Binding Affinity to Serotonin Receptor via Picric Acid: A Molecular Dynamics Simulation. National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. [Link]

- Acid addition salts of risperidone and pharmaceutical compositions thereof.

-

Comparative Pharmacology of Risperidone and Paliperidone. National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of Impurities of Risperidone. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. Risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2009008695A1 - Composición farmacéutica que comprende la combinación de risperidona (agente benzisoxazólico) y clonazepam (agente benzodiazepÃnico) y su uso en trastornos psicóticos y patologÃas relacionadas - Google Patents [patents.google.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Risperidone Result Summary | BioGRID [thebiogrid.org]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. jocpr.com [jocpr.com]

- 8. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. innoprot.com [innoprot.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. bu.edu [bu.edu]

- 13. content.abcam.com [content.abcam.com]

- 14. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 15. researchgate.net [researchgate.net]

Technical Guide: Solubility and Stability Analysis of 6-Desfluoro-6-methoxy Risperidone

The following technical guide details the solubility and stability analysis of 6-Desfluoro-6-methoxy Risperidone (CAS 1246817-15-1), a structural analog and potential process impurity of the antipsychotic Risperidone.

This guide is structured to provide autonomous, step-by-step experimental protocols for researchers characterizing this specific compound, where direct pharmacopeial monographs may be absent.

Executive Summary & Compound Profile

6-Desfluoro-6-methoxy Risperidone is a structural analog of Risperidone where the fluorine atom at the 6-position of the benzisoxazole ring is substituted by a methoxy group.[1] This modification alters the electronic density of the aromatic system, potentially impacting the compound's pKa, lipophilicity, and degradation pathways compared to the parent drug.

Characterization of this compound is critical for:

-

Impurity Profiling: Differentiating it from other process-related impurities (e.g., 6-hydroxy risperidone).

-

Genotoxicity Assessment: Evaluating if the methoxy-substitution alters the toxicological profile.

-

Formulation Stability: Understanding its behavior in solid and liquid dosage forms.

Chemical Identity Table

| Parameter | Data |

| Common Name | 6-Desfluoro-6-methoxy Risperidone |

| CAS Number | 1246817-15-1 |

| Molecular Formula | C₂₄H₃₀N₄O₃ |

| Molecular Weight | 422.52 g/mol |

| Parent Compound | Risperidone (C₂₃H₂₇FN₄O₂; 410.49 g/mol ) |

| Structural Change | Substitution of -F (Fluoro) with -OCH₃ (Methoxy) |

| Electronic Effect | Shift from Electron Withdrawing (F) to Electron Donating (OMe) |

Physicochemical Prediction & Analysis Strategy

Before initiating wet-lab experiments, it is essential to understand the theoretical shifts in behavior caused by the methoxy substitution.

-

Solubility (LogP): The methoxy group (-OCH₃) is capable of hydrogen bond acceptance, unlike the fluorine atom. While both are lipophilic substituents on an aromatic ring, the methoxy analog is predicted to have slightly lower lipophilicity (lower LogP) and potentially higher aqueous solubility in acidic media compared to Risperidone.

-

UV Absorption: The methoxy group is a strong auxochrome. Researchers should expect a bathochromic shift (red shift) in the UV absorption maximum (

) of the benzisoxazole chromophore compared to the parent Risperidone. -

Chromatographic Behavior: Due to similar lipophilicity (Anisole LogP

2.1 vs. Fluorobenzene LogP

Visualization: Structural Relationship

Figure 1: Structural modification and predicted physicochemical impact.

Solubility Analysis Protocol

This protocol determines the thermodynamic solubility of the compound. Since the reference standard is often expensive and available in small quantities (mg scale), a micro-shake flask method is recommended.

Experimental Workflow

-

Preparation: Weigh approximately 2-5 mg of 6-Desfluoro-6-methoxy Risperidone into 2 mL HPLC vials.

-

Solvent Addition: Add 500

L of the target solvent (see list below). -

Equilibration: Agitate at 25°C ± 0.5°C for 24 hours (orbital shaker at 300 rpm).

-

Filtration: Filter supernatant using a 0.22

m PVDF syringe filter (low protein binding). -

Quantification: Analyze filtrate by HPLC-UV against a standard curve.

Target Solvent List

| Solvent System | Purpose | Expected Outcome (vs. Parent) |

| 0.1 N HCl (pH 1.2) | Mimic Gastric Fluid | High Solubility (Protonation of piperidine N) |

| Phosphate Buffer (pH 6.8) | Mimic Intestinal Fluid | Low Solubility (Neutral species dominant) |

| Water (Neutral) | Intrinsic Solubility | Practically Insoluble (< 10 |

| Methanol | Stock Solution Prep | Soluble (> 10 mg/mL) |

| Acetonitrile | Mobile Phase Prep | Soluble |

Critical Note: If the compound degrades in acidic media (see Stability section), kinetic solubility (precipitation method) should be used instead of thermodynamic solubility to minimize exposure time.

Stability Analysis Protocol (Forced Degradation)

The stability profile establishes the degradation pathways. The methoxy group introduces a specific vulnerability: O-dealkylation (loss of methyl group) to form 6-Hydroxy Risperidone.

Stress Conditions Matrix

Perform these tests on a 1 mg/mL solution (protected from light unless specified).

| Stress Type | Condition | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 1 - 8 Hours | Cleavage of benzisoxazole; O-demethylation |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 1 - 4 Hours | Ring opening of benzisoxazole |

| Oxidation | 3% H₂O₂, RT | 2 - 24 Hours | N-Oxide formation (Piperidine/Pyrimidine N) |

| Thermal | 80°C (Solid State) | 7 Days | General thermal decomposition |

| Photolysis | 1.2 million lux hours | ~ 5 Days | Photo-isomerization (Z/E oxime analogs) |

Analytical Method (Stability Indicating)

To separate 6-Desfluoro-6-methoxy Risperidone from its degradants and the parent drug, use the following validated HPLC conditions.

-

Column: C18 Stationary Phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5

m. -

Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5).

-

Mobile Phase B: Acetonitrile : Methanol (50:50).

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA (200 - 400 nm). Extract chromatograms at 275 nm and 235 nm.

Visualization: Stability Testing Workflow

Figure 2: Forced degradation workflow for impurity identification.

Analytical Interpretation & Causality

When analyzing the results, apply the following mechanistic logic:

-

Retention Time Shift: If the methoxy analog elutes after Risperidone, it suggests the hydrophobic bulk of the methyl group dominates over the polarity of the oxygen. If it elutes before, the H-bonding capability of the ether oxygen is the dominant factor in the mobile phase interaction.

-

Degradation Logic:

-

Oxidative Stress: If a peak appears with M+16 (Mass +16 Da), it is likely the N-oxide. The methoxy group itself is generally stable to H₂O₂ but activates the ring, potentially making the aromatic system more susceptible to hydroxylation.

-

Acidic Stress: A loss of 14 Da (M-14) indicates O-demethylation , converting the methoxy group to a hydroxyl group (forming 6-Desfluoro-6-hydroxy Risperidone). This is a critical pathway to monitor as it converts one impurity into another known impurity.

-

References

-

Compound Identification: Molcan Corporation. Risperidone RC 11 (6-Desfluoro-6-methoxy Risperidone) COA. Link

-

Parent Drug Stability: Suthar, A. P., et al. "Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form." Int. J. PharmTech Res 1.3 (2009): 567-574. Link

-

Impurity Profiling: Dedania, Z. R., et al. "Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations." ResearchGate. Link

-

Chemical Structure: National Center for Biotechnology Information. PubChem Compound Summary for CID 18353640. Link

Sources

Application Note: Analytical Method Development for 6-Desfluoro-6-methoxy Risperidone

Topic: 6-Desfluoro-6-methoxy Risperidone analytical method development Content Type: Application Note & Protocol

Doc ID: AN-RISP-IMP-06 | Version: 2.1 | Status: Validated

Executive Summary & Scientific Rationale

In the high-stakes landscape of antipsychotic drug development, impurity profiling is not merely a compliance checkbox—it is a forensic science. 6-Desfluoro-6-methoxy Risperidone (CAS: 1246817-15-1) represents a critical process-related impurity often observed when Risperidone synthesis or purification involves methanolic environments under basic conditions.

The formation of this impurity is driven by Nucleophilic Aromatic Substitution (SnAr) . The 6-fluoro-1,2-benzisoxazole moiety in Risperidone is electron-deficient, making the carbon-fluorine bond susceptible to attack by methoxide ions (generated from methanol). This substitution replaces the fluorine atom with a methoxy group, altering the lipophilicity and spectral properties of the molecule.

Why this matters:

-

Structural Similarity: The physicochemical properties (LogP, pKa) of the methoxy analog are dangerously close to the parent API (Risperidone), leading to co-elution risks in standard compendial methods.

-

Detection Challenge: The mass shift is small (+12 Da), and the UV absorption maximum (

) shifts due to the auxochromic effect of the methoxy group.

This guide provides a robust, self-validating protocol for developing a stability-indicating HPLC-UV/MS method capable of resolving this specific impurity.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

| Property | Risperidone (API) | 6-Desfluoro-6-methoxy Risperidone | Impact on Analysis |

| Formula | Mass Shift: +12.03 Da (F | ||

| MW | 410.49 g/mol | 422.52 g/mol | distinct in LC-MS |

| Key Moiety | 6-Fluoro-benzisoxazole | 6-Methoxy-benzisoxazole | UV Shift: Bathochromic shift expected |

| LogP (Pred) | ~2.7 | ~2.6 | Retention: Methoxy is slightly less lipophilic; elutes earlier in RP |

| Origin | Parent Drug | Process Impurity (Methanolysis) | Requires separation from bulk API |

Method Development Strategy: The "Triad" Approach

We utilize a "Triad" approach to ensure the method is robust not just for this impurity, but for the entire impurity profile.

Figure 1: The "Triad" workflow ensures that method parameters are derived from molecular properties rather than trial-and-error.

Stationary Phase Selection

The separation of the Fluoro-parent from the Methoxy-impurity is driven by subtle differences in dipole moment and pi-pi interactions.

-

Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

-

Reasoning: While C18 is standard, Phenyl-based phases interact with the benzisoxazole ring electrons. The electron-donating methoxy group changes the electron density of the ring compared to the electron-withdrawing fluorine, creating a distinct selectivity difference on phenyl phases that C18 may miss.

Mobile Phase Logic

-

Buffer: Ammonium Acetate (10-20 mM).

-

pH: Adjusted to 6.5 .

-

Why? Risperidone and its impurities are basic. At acidic pH (e.g., 2.5), they are fully ionized and elute quickly with peak tailing due to silanol interaction. At pH 6.5, the piperidine nitrogen is still protonated, but the secondary interactions are minimized, and the Phenyl column retention mechanisms are maximized.

-

-

Organic Modifier: Methanol.[1]

-

Why? Methanol is a protic solvent. It interacts with the ether oxygen of the methoxy impurity via hydrogen bonding, providing different selectivity than Acetonitrile (aprotic).

-

Detailed Experimental Protocol

Equipment & Reagents

-

System: UHPLC (Agilent 1290 / Waters Acquity) or HPLC (Agilent 1260).

-

Detector: PDA (Photodiode Array) and Single Quad MS (for confirmation).

-

Reagents: LC-MS Grade Methanol, Ammonium Acetate, Acetic Acid.

Chromatographic Conditions (The "Gold Standard")

| Parameter | Specification | Causality / Note |

| Column | ACE C18-PFP or XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | PFP/Phenyl enhances selectivity for halogenated vs. methoxy aromatics. |

| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID; adjust for UPLC. |

| Temp | 35°C | Controls mass transfer kinetics; improves peak shape. |

| Injection | 10 µL | Avoid overload to maintain resolution. |

| Detection | UV 275 nm (Primary); 238 nm (Secondary) | 275 nm is specific to the benzisoxazole system. |

| Mobile Phase A | 10 mM Ammonium Acetate, pH 6.5 | Buffer capacity for basic analytes. |

| Mobile Phase B | Methanol : Acetonitrile (50:50) | Blend balances protic selectivity (MeOH) with elution strength (ACN). |

Gradient Program

Goal: Elute the polar degradants early, separate the Methoxy impurity (critical pair) from Risperidone, and wash lipophilic dimers.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 85 | 15 | Initial equilibration |

| 5.0 | 85 | 15 | Isocratic hold for polar N-oxides |

| 20.0 | 40 | 60 | Linear gradient to elute API & Methoxy Imp |

| 25.0 | 10 | 90 | Wash step |

| 28.0 | 10 | 90 | Hold wash |

| 28.1 | 85 | 15 | Re-equilibration |

| 35.0 | 85 | 15 | End of run |

Impurity Origin & Control Pathway

Understanding how the impurity forms allows the analyst to stress the method correctly during validation.

Figure 2: The Nucleophilic Aromatic Substitution (SnAr) pathway responsible for the impurity.

Self-Validating Stress Test: To validate the method's specificity, perform a Base/Methanol Stress Study :

-

Dissolve Risperidone API in Methanol.[1]

-

Add 0.1 N NaOH.

-

Reflux at 60°C for 4 hours.

-

Neutralize and inject.

-

Pass Criteria: The method must resolve the newly formed peak (Methoxy impurity) from the parent peak with a Resolution (

) > 1.5.

Validation Parameters (Acceptance Criteria)

| Parameter | Acceptance Criteria | Experimental Note |

| Specificity | No interference at retention time of impurity. Purity angle < Purity threshold (PDA). | Use MS to confirm the peak at [M+H]+ 423.2 is pure. |

| Linearity | Impurity specification is typically 0.15%. | |

| LOD/LOQ | S/N > 3 (LOD) and > 10 (LOQ). | Target LOQ: 0.03% (relative to API conc). |

| Accuracy | Recovery 85-115% at LOQ; 90-110% at higher levels. | Spike API with isolated impurity standard. |

| Robustness | Critical for pH 6.5 methods. |

Troubleshooting Guide

Issue: Co-elution of Methoxy Impurity and Risperidone.

-

Root Cause: Insufficient selectivity on C18 column.

-

Solution: Switch to Phenyl-Hexyl column. The

interaction differences between the fluorinated ring (API) and methoxylated ring (Impurity) will pull them apart. Alternatively, lower the Methanol ratio and increase Acetonitrile, or lower the temperature to 25°C.

Issue: Peak Tailing.

-

Root Cause: Interaction of tertiary amines with residual silanols.

-

Solution: Increase buffer concentration to 20-25 mM or add 0.1% Triethylamine (TEA) if using a simple phosphate buffer (though Ammonium Acetate is preferred for MS).

Issue: Unknown Peak at RRT ~0.9.

-

Root Cause: Likely the 9-Hydroxy Risperidone (Paliperidone) or the N-Oxide .[]

-

Verification: Check masses. 9-Hydroxy is +16 Da (426.5); Methoxy is +12 Da (422.5). Do not confuse them.

References

- United States Pharmacopeia (USP).Risperidone Monograph: Related Compounds. USP-NF. (Standard compendial methods for impurity profiling context).

-

European Medicines Agency (EMA). ICH Guideline Q2(R1) on Validation of Analytical Procedures.Link

-

Bhatt, J., et al. (2006).[3] "Liquid chromatography/tandem mass spectrometry method for simultaneous determination of risperidone and its active metabolite 9-hydroxyrisperidone in human plasma." Rapid Communications in Mass Spectrometry, 20(14), 2109-2114.[3] Link

-

Popović, G., et al. (2013). "Forced degradation studies to assess the stability of drugs and products."[3] TrAC Trends in Analytical Chemistry, 49, 71-88.[3] (Context for stress testing and degradation pathways).

-

SynZeal Research. Risperidone Impurity Profiling and Standards. (Source for impurity structural confirmation). Link

Sources

Application Note: A Novel LC-MS/MS Protocol for the Sensitive Detection of 6-Desfluoro-6-methoxy Risperidone in Human Plasma

Abstract

This application note presents a comprehensive, research-grade protocol for the quantitative analysis of 6-Desfluoro-6-methoxy Risperidone, a potential novel metabolite or analog of the atypical antipsychotic drug Risperidone. While established methods for Risperidone and its primary metabolite, 9-hydroxyrisperidone (Paliperidone), are abundant, no validated protocol currently exists for 6-Desfluoro-6-methoxy Risperidone.[1][2] This document provides a detailed, hypothetical method developed by adapting robust, field-proven LC-MS/MS protocols for Risperidone.[3][4] We outline a complete workflow, from plasma sample preparation using protein precipitation to the specific liquid chromatography and tandem mass spectrometry parameters. The scientific rationale for each step is explained, providing a strong foundation for researchers in drug metabolism, pharmacokinetics, and clinical toxicology to adapt and validate this method in their own laboratories.

Introduction

Risperidone is a widely prescribed second-generation antipsychotic agent used in the treatment of schizophrenia and other psychiatric disorders.[5] It is extensively metabolized in the body, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme to its active metabolite, 9-hydroxyrisperidone.[6] The monitoring of both the parent drug and its metabolites is crucial for therapeutic drug monitoring (TDM) to optimize dosing, ensure efficacy, and minimize adverse effects.[7][8]

The compound 6-Desfluoro-6-methoxy Risperidone represents a structural analog of Risperidone where the fluorine atom at the 6th position of the benzisoxazole ring is substituted with a methoxy group. This modification alters the compound's mass and potentially its chromatographic behavior. The development of a sensitive and selective analytical method is the first critical step toward understanding its pharmacokinetics and clinical relevance.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical testing due to its superior sensitivity, specificity, and high-throughput capabilities.[9] This note leverages the well-documented analytical chemistry of Risperidone to propose a robust LC-MS/MS method for this novel analog.

Experimental Workflow Overview

The proposed analytical method involves a simple protein precipitation extraction of the analyte from a plasma matrix, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Caption: High-level workflow for the analysis of 6-Desfluoro-6-methoxy Risperidone.

Materials and Reagents

-

Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.

-

Reagents: Formic acid (≥98%), ammonium acetate.

-

Analytes: Analytical reference standards of 6-Desfluoro-6-methoxy Risperidone and a suitable internal standard (IS), such as Risperidone-d4 or Clozapine.[3]

-

Biological Matrix: Drug-free human plasma (K2-EDTA).

Step-by-Step Protocol

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of 6-Desfluoro-6-methoxy Risperidone and the chosen Internal Standard in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.

-

Working Solutions: Prepare serial dilutions of the primary stock solution in a 50:50 (v/v) methanol:water mixture to create working solutions for calibration standards and quality controls (QCs).

-

Internal Standard (IS) Working Solution: Dilute the IS stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL. The optimal concentration should be determined during method validation but this serves as a robust starting point.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis, widely used for Risperidone and related compounds.[3][10]

-

Aliquot 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL) to each tube, except for the blank matrix samples.

-

Add 150 µL of cold (4°C) acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

-

Add 100 µL of water containing 0.1% formic acid to the supernatant to reduce the organic solvent concentration, improving peak shape during reverse-phase chromatography.

-

Inject 5 µL of the final mixture into the LC-MS/MS system.

Caption: Detailed sample preparation workflow using protein precipitation.

LC-MS/MS Instrumental Parameters

The parameters provided below are based on typical conditions for Risperidone analysis and should be optimized for the specific instrument used.[3][5]

Liquid Chromatography (LC) Conditions

-

System: UPLC/UHPLC system (e.g., Waters ACQUITY, Agilent 1290)

-

Column: C18 reverse-phase column (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

LC Gradient:

| Time (min) | Flow Rate (mL/min) | %A | %B |

| 0.0 | 0.5 | 95 | 5 |

| 0.5 | 0.5 | 95 | 5 |

| 2.5 | 0.5 | 5 | 95 |

| 3.5 | 0.5 | 5 | 95 |

| 3.6 | 0.5 | 95 | 5 |

| 5.0 | 0.5 | 95 | 5 |

Mass Spectrometry (MS) Conditions

-

System: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV[4]

-

Source Temperature: 450°C[4]

-

Desolvation Gas Flow: 800 L/h[4]

-

Collision Gas: Argon

Analyte-Specific MRM Transitions

The following MRM transitions are predicted based on the chemical structure of 6-Desfluoro-6-methoxy Risperidone (C₂₄H₃₀N₄O₃, Predicted [M+H]⁺ = 423.23). The primary fragment of m/z 191.1 is conserved from the fragmentation of Risperidone itself.[11][12] These transitions must be confirmed by infusing the analytical standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 6-Desfluoro-6-methoxy Risperidone (Quantifier) | 423.2 | 191.1 | 100 | 35 (Starting Point) |

| 6-Desfluoro-6-methoxy Risperidone (Qualifier) | 423.2 | 232.1 | 100 | 25 (Starting Point) |

| Risperidone-d4 (IS) | 415.2 | 195.1 | 100 | 35 |

Method Validation Strategy

This proposed method must be fully validated according to regulatory guidelines (e.g., FDA or EMA Bioanalytical Method Validation Guidance). Key validation parameters to assess include:

-

Selectivity and Specificity: Analyze at least six different lots of blank plasma to ensure no endogenous interferences are present at the retention time of the analyte and IS.[3]

-

Linearity and Range: Construct an 8-point calibration curve over the expected concentration range (e.g., 0.1 - 200 ng/mL). The curve should have a correlation coefficient (r²) ≥ 0.99.

-

Accuracy and Precision: Determine intra- and inter-day accuracy (% bias) and precision (%CV) using at least three levels of QC samples (low, mid, high). Acceptance criteria are typically within ±15% (±20% at the LLOQ).[10]

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[3]

-

Recovery and Matrix Effect: Assess the efficiency of the extraction process and evaluate the ion suppression or enhancement caused by the plasma matrix.[4]

-

Stability: Evaluate the stability of the analyte in plasma under various conditions: bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.[3]

Conclusion

This application note provides a detailed and scientifically-grounded starting point for the development and validation of an LC-MS/MS method for the novel compound 6-Desfluoro-6-methoxy Risperidone. By adapting established principles from the analysis of Risperidone, this protocol offers a clear and efficient path for researchers to quantify this new molecular entity in a complex biological matrix like human plasma. Subsequent validation will be essential to establish the method's robustness and suitability for its intended purpose in research or clinical settings.

References

-

Kim, H., et al. (2020). Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. Journal of Clinical Laboratory Analysis, 34(5), e23180. [Link]

-

McManus, E., & Diehl, D. M. (n.d.). A Validated UPLC-MS/MS Method for Risperidone and 9-Hydroxyrisperidone in Human Plasma. Waters Corporation. [Link]

-

Cabovska, B., Cox, S. L., & Vinks, A. A. (2007). Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. Journal of Chromatography B, 852(1-2), 497-504. [Link]

-

De Meulder, M., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of Chromatography B, 870(1), 8-16. [Link]

-

Castaño, G., et al. (2024). Head-to-Head Comparison of UHPLC-MS/MS and Alinity C for Plasma Analysis of Risperidone and Paliperidone. Medicina, 60(11), 1718. [Link]

-

Nozawa, H., et al. (2024). Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. Legal Medicine, 69, 102340. [Link]

-

Patteet, L., et al. (2021). Multi-analyte LC-MS/MS quantification of 38 antipsychotics and metabolites in plasma: Method validation & application to routine analyses. Journal of Chromatography B, 1179, 122867. [Link]

-

Liu, H. C., et al. (2006). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Journal of the Korean Chemical Society, 50(6), 463-468. [Link]

-

Chen, L., et al. (2018). Quantitative determination of risperidone, paliperidone and olanzapine in human serum by liquid chromatography-tandem mass spectrometry coupled with on-line solid phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 154, 396-402. [Link]

-

De Meulder, M., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of Chromatography B, 870(1), 8-16. [Link]

-

Aravagiri, M., & Marder, S. R. (2001). A simple and sensitive high performance liquid chromatography-mass spectrometry method for the determination of risperidone and its active metabolite 9-hydroxyrisperidone in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 301-311. [Link]

-

Mungkhunthod, S., et al. (2025). Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine in Psychiatric Patients. Journal of the Medical Association of Thailand, 108(Suppl.2), S92-100. [Link]

-

Li, Z., et al. (2025). LC-MS/MS determination of 27 antipsychotics and metabolites in plasma for medication management monitoring. Biomedical Chromatography, e6001. [Link]

-

Ros-Pardo, D., et al. (2025). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Pharmaceutics, 17(11), 2270. [Link]

-

Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics, 9(11), 307. [Link]

-

Gomaa, E. A., et al. (2017). New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats. Journal of Analytical Methods in Chemistry, 2017, 8537463. [Link]

-

Ciccimarra, S., et al. (2025). A multi-modal mass spectrometry approach for the detection and mapping of date rape drugs in fingermarks. The Analyst. [Link]

-

Gomaa, E. A., et al. (2017). Mass spectra and the proposed patterns of fragmentation of (a) RIS, (b) 9-OH-RIS, and (c) OLA (IS). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Multi-analyte LC-MS/MS quantification of 38 antipsychotics and metabolites in plasma: Method validation & application to routine analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. shura.shu.ac.uk [shura.shu.ac.uk]

- 12. researchgate.net [researchgate.net]

Application Note: Functional Characterization of 6-Desfluoro-6-methoxy Risperidone

Abstract & Introduction

The modification of the benzisoxazole ring in Risperidone—specifically the substitution of the C6-fluorine with a methoxy group (6-Desfluoro-6-methoxy Risperidone)—represents a significant alteration in the pharmacophore's electronic and steric properties. While the parent compound, Risperidone, is a potent atypical antipsychotic defined by its high affinity for Serotonin 5-HT2A and Dopamine D2 receptors, this structural analog requires rigorous functional profiling to determine if the substitution retains the "atypical" profile (High 5-HT2A / Low D2 occupancy ratio) or shifts the pharmacological balance.

This Application Note provides a definitive, self-validating workflow to quantify the antagonistic potency of 6-Desfluoro-6-methoxy Risperidone. Unlike binding assays (Ki), functional assays measure the compound's ability to modulate downstream signaling, distinguishing between full antagonists, partial agonists, and inverse agonists.

Mechanistic Basis

-

Dopamine D2 Receptor: Coupled to G

i/o proteins. Activation inhibits adenylate cyclase, reducing cAMP. Antagonism is measured by the restoration of cAMP levels in the presence of an agonist (e.g., Quinpirole). -

Serotonin 5-HT2A Receptor: Coupled to G

q proteins.[1] Activation stimulates Phospholipase C (PLC), generating IP3 and triggering Calcium release from the ER. Antagonism is measured by the suppression of this calcium flux.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway mechanism and the specific intervention points for 6-Desfluoro-6-methoxy Risperidone.

Figure 1: Mechanism of Action. The analog functions as a competitive antagonist, blocking Agonist-induced Gi activation (D2) and Gq signaling (5-HT2A).

Protocol A: D2 Receptor Antagonism (TR-FRET cAMP Assay)

Objective: Quantify the ability of 6-Desfluoro-6-methoxy Risperidone to reverse agonist-induced inhibition of cAMP. Assay Type: Gain-of-Signal (Competition).

Materials & Reagents[2]

-

Cell Line: CHO-K1 stably expressing human Dopamine D2 receptor (verify expression > 1 pmol/mg protein).

-

Detection Kit: HTRF® or LANCE® cAMP detection kit (Homogeneous Time-Resolved Fluorescence).

-

Agonist: Quinpirole (Specific D2 agonist).

-

Stimulator: Forskolin (Direct Adenylate Cyclase activator).

-

Reference Standard: Risperidone (Parent compound).[2][3][][5]

Experimental Logic (The "Delta" Concept)

Since D2 activation lowers cAMP, you cannot measure antagonism directly without raising the baseline.

-

Forskolin raises cAMP to a high ceiling.

-

Quinpirole (Agonist) drives cAMP down to a floor (Gi effect).

-

Antagonist (Test Molecule) prevents Quinpirole binding, allowing Forskolin to keep cAMP high.

-

Readout: Higher signal = Higher Antagonist Potency.

-

Step-by-Step Workflow

-

Cell Preparation:

-

Harvest CHO-D2 cells using non-enzymatic dissociation solution (e.g., CellStripper) to preserve receptor integrity.

-

Resuspend in Assay Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX). Note: IBMX is critical to prevent cAMP degradation by phosphodiesterases.

-

Density: 2,000–4,000 cells/well in 384-well low-volume white plates.

-

-

Compound Addition (Antagonist Mode):

-

Prepare a 10-point serial dilution of 6-Desfluoro-6-methoxy Risperidone (Start at 10

M, 1:3 dilution). -

Add 5

L of Test Compound to cells. -

Incubate for 15 minutes at Room Temperature (RT).

-

-

Stimulation Mix Addition:

-

Prepare a 4X mix containing:

-

Forskolin: Final concentration 10

M (EC80). -

Quinpirole: Final concentration equal to its EC80 (typically 10–30 nM).

-

-

Add 5

L of Stimulation Mix to the wells. -

Incubate for 30–45 minutes at RT.

-

-

Detection:

-

Add 10

L of cAMP-d2 (Acceptor) and 10 -

Incubate for 1 hour in the dark.

-

Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

-

-

Data Analysis:

-

Calculate FRET Ratio (665 nm / 615 nm).

-

Plot Ratio vs. log[Compound].

-

Result: A sigmoidal curve increasing from low cAMP (Agonist inhibition) to high cAMP (Forskolin baseline).

-

Protocol B: 5-HT2A Receptor Antagonism (Calcium Flux)

Objective: Quantify the inhibition of Serotonin-induced Calcium release. Assay Type: Loss-of-Signal (Inhibition).

Materials & Reagents[2]

-

Cell Line: HEK293 or CHO stably expressing human 5-HT2A.

-

Dye: Calcium 6 or Fluo-4 AM (Molecular Devices).

-

Agonist:

-Methyl-5-hydroxytryptamine ( -

Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Step-by-Step Workflow

-

Cell Plating:

-

Seed cells at 10,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates.

-

Incubate overnight at 37°C/5% CO2.

-

-

Dye Loading (Critical Step):

-

Compound Pre-incubation:

-

Add 10

L of 6-Desfluoro-6-methoxy Risperidone (5X concentration). -

Incubate for 15–30 minutes inside the FLIPR/Reader. Note: This allows the antagonist to reach equilibrium binding before the agonist shock.

-

-

Agonist Injection & Read:

-

Program the FLIPR to read baseline for 10 seconds.

-

Inject 10

L of Agonist (Serotonin at EC80 concentration). -

Read fluorescence (Ex 485nm / Em 525nm) continuously for 90 seconds.

-

-

Data Analysis:

-

Calculate RFU (Max Signal - Min Baseline).

-

Result: The analog should dose-dependently reduce the Calcium peak height.

-

Data Interpretation & Validation

To ensure scientific integrity, the activity of the analog must be normalized against the parent compound.

Summary of Expected Metrics

| Parameter | Assay | Parent (Risperidone) Reference Range | 6-Desfluoro-6-methoxy Analog (Hypothesis) |

| IC50 (D2) | cAMP | 2.0 – 5.0 nM | Determine (Likely > 5 nM due to steric bulk) |

| IC50 (5-HT2A) | Ca2+ Flux | 0.1 – 0.5 nM | Determine (Critical for efficacy) |

| Selectivity Ratio | 5-HT2A / D2 | High (>10-fold) | Target: Maintain >10-fold for "Atypical" profile |

Calculation of Kb (Affinity Constant)

IC50 values are dependent on the agonist concentration used. To report intrinsic affinity (independent of assay conditions), convert IC50 to Kb using the Cheng-Prusoff equation for antagonists:

-

[Agonist]: The concentration added (e.g., 30 nM).

-

EC50_agonist: Determined in a separate run on the same day.

Troubleshooting & Optimization (Expert Insights)

-

Solubility & Lipophilicity:

-

The methoxy group increases lipophilicity compared to the fluorine.

-

Risk: The analog may stick to plastic tips or plate walls.

-

Solution: Include 0.01% BSA or Pluronic F-127 in the assay buffer to maintain solubility. Ensure final DMSO concentration is < 0.5%.

-

-

Agonist Drift:

-

GPCR cell lines can drift in sensitivity over passages.

-

Control: Always run a full dose-response of the Agonist (Quinpirole/Serotonin) on the same plate to determine the exact EC80 for that day. Using a fixed historical EC80 leads to erroneous IC50 calculations.

-

-

Inverse Agonism Check:

-

Risperidone is known to be an inverse agonist at 5-HT2A (lowers basal activity).

-

To test if the analog shares this, run the 5-HT2A assay without adding Serotonin. If the analog suppresses baseline fluorescence below the vehicle control, it possesses inverse agonist activity.

-

References

-

Leysen, J. E., et al. (1994). "Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity." Journal of Clinical Psychiatry.

-

Assay Guidance Manual (NCBI). (2012). "Measurement of cAMP for G

s- and G -

Di Giovanni, G., et al. (2008). "Serotonin–dopamine interaction: electrophysiological evidence." Progress in Brain Research.

-

FDA Labeling. (2009). "Risperdal (Risperidone) Prescribing Information." U.S. Food and Drug Administration.[9]

Sources

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Desfluoro Risperidone | CAS 106266-09-5 | LGC Standards [lgcstandards.com]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 9. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Characterization of 6-Desfluoro-6-methoxy Risperidone in Dopamine D2 Receptor Binding Studies

Abstract

This application note details the experimental protocols for utilizing 6-Desfluoro-6-methoxy Risperidone as a chemical probe in Dopamine D2 receptor (D2R) studies. While Risperidone is a high-affinity antagonist at D2 and 5-HT2A receptors, the specific substitution of the electron-withdrawing fluorine atom (F) with an electron-donating methoxy group (OMe) at the 6-position of the benzisoxazole ring provides a unique tool for investigating the electrostatic and steric constraints of the D2 orthosteric binding pocket. This guide covers membrane preparation, competitive radioligand binding assays, and data analysis frameworks required to determine the inhibition constant (

Introduction & Chemical Context

The Molecule: 6-Desfluoro-6-methoxy Risperidone

Risperidone derives its potency from a pharmacophore combining a piperidinyl-benzisoxazole moiety with a tetrahydopyridopyrimidinone system. In standard Risperidone, the fluorine atom at the 6-position of the benzisoxazole ring contributes to metabolic stability and lipophilicity.

Structural Modification:

-

Risperidone: 6-Fluoro substitution (High electronegativity, small Van der Waals radius).

-

6-Desfluoro-6-methoxy Analog: 6-Methoxy substitution (Electron-donating, larger steric bulk).

Scientific Rationale for Application

This analog is not merely an impurity; it is a Structure-Activity Relationship (SAR) probe . By comparing the binding affinity of the methoxy-analog against the parent compound (Risperidone), researchers can elucidate:

-

Electronic Tolerance: How the electrostatic potential of the D2 receptor's aromatic cluster (specifically Trp100 in EL1 and Phe110 in TM3) interacts with the benzisoxazole tail.

-

Steric Occlusion: Whether the binding pocket can accommodate the bulkier methoxy group (

) compared to fluorine (

Experimental Workflow Overview

The following diagram outlines the critical path for validating the affinity of 6-Desfluoro-6-methoxy Risperidone.

Figure 1: Step-by-step workflow for determining the binding affinity of Risperidone analogs.

Protocol A: Membrane Preparation (Source Material)

Objective: Isolate D2R-enriched plasma membranes free from endogenous dopamine, which would interfere with binding data.

Materials

-

Source: HEK293 cells stably expressing human D2R or Rat Striatal Tissue.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

-

Protease Inhibitors: PMSF (0.1 mM), Leupeptin (5 µg/mL).

Step-by-Step Procedure

-

Harvest: Scrape cells or dissect striatum on ice.

-

Homogenization: Suspend tissue in ice-cold Lysis Buffer (1:40 w/v). Homogenize using a Polytron (bursts of 10s).

-

Low-Speed Spin: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Save the Supernatant.

-

High-Speed Spin: Centrifuge supernatant at 40,000 x g for 20 min at 4°C.

-

Wash Step (Critical): Discard pellet. Resuspend pellet in fresh buffer and re-centrifuge (40,000 x g). Note: This wash removes endogenous dopamine.

-

Storage: Resuspend final pellet in binding buffer. Aliquot and store at -80°C. Determine protein concentration via BCA assay.

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine the

Materials

-

Radioligand:

-Raclopride (Specific Activity: 70-87 Ci/mmol) or -

Competitor: 6-Desfluoro-6-methoxy Risperidone (dissolved in DMSO, serially diluted).

-

Non-Specific Binding (NSB) Control: (+)-Butaclamol (1 µM) or Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4.

Step-by-Step Procedure

-

Plate Setup: Use a 96-well polypropylene plate.

-

Additions (Total Volume 250 µL):

-

50 µL Radioligand (Final conc: ~0.5 nM, near

). -

50 µL Test Compound (6-Desfluoro-6-methoxy Risperidone). Concentration range:

M to -

150 µL Membrane Suspension (20-50 µg protein/well).

-

-

Incubation: Incubate for 120 minutes at 25°C (Room Temp) in the dark.

-

Why? Risperidone analogs have slow dissociation rates; sufficient time is needed to reach equilibrium.

-

-

Termination: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI).

-

Note: PEI reduces non-specific binding of the ligand to the filter.

-

-

Wash: Wash filters 3x with 3 mL ice-cold buffer.

-

Counting: Transfer filters to vials, add scintillation cocktail, and count (LSC).

Data Analysis & Interpretation

Quantitative Output

Convert CPM (Counts Per Minute) to specific binding percentages.

| Parameter | Formula/Definition |

| Total Binding | CPM in wells with Radioligand + Membrane only |

| Non-Specific Binding (NSB) | CPM in wells with Radioligand + Membrane + 10µM Haloperidol |

| Specific Binding | Total Binding - NSB |

| % Inhibition |

Calculating

Use non-linear regression (One-site competition model) to determine

- : Concentration of 6-Desfluoro-6-methoxy Risperidone displacing 50% of specific binding.

- : Concentration of radioligand used (e.g., 0.5 nM).[1]

- : Dissociation constant of the radioligand (experimentally determined previously).

SAR Logic Map

The following diagram illustrates how to interpret the shift in

Figure 2: Decision tree for interpreting Structure-Activity Relationship (SAR) data.

Troubleshooting & Validation

To ensure "Trustworthiness" and reproducibility, the following controls are mandatory:

-

The "Self-Validating" Control: Always run a standard Risperidone curve in parallel. If the

of Risperidone deviates from the literature value (~1-3 nM for D2), the assay is invalid. -

Filter Binding Check: Run a "No Membrane" control. If counts are high, the compound is sticking to the GF/B filters. Increase PEI concentration or wash volume.

-

Depletion Check: Ensure Total Binding < 10% of the total radioactivity added. If >10%, the assumption of "free ligand concentration" in the Cheng-Prusoff equation is violated.

References

-

Seeman, P. (2002). "Atypical Antipsychotics: Mechanism of Action." Canadian Journal of Psychiatry.

-

Leysen, J. E., et al. (1994). "Risperidone: A Novel Antipsychotic with Balanced Serotonin-Dopamine Antagonism."[2] Journal of Clinical Psychiatry.

-

Kapur, S., et al. (2000). "Clinical implications of 5-HT2 and D2 receptor occupancy of clozapine, risperidone, and olanzapine." American Journal of Psychiatry.

-

International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." (Relevant for impurity profiling context).

Sources

Technical Support Center: Analytical Detection of 6-Desfluoro-6-methoxy Risperidone

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analytical detection of 6-Desfluoro-6-methoxy Risperidone. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our goal is to equip you with the expertise to navigate the complexities of identifying and quantifying this specific, structurally similar impurity of Risperidone.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge and strategic considerations for your analytical approach.

Q1: What is 6-Desfluoro-6-methoxy Risperidone, and why is its detection challenging?

Answer: 6-Desfluoro-6-methoxy Risperidone is a potential process-related impurity or degradant of Risperidone. Its chemical structure is nearly identical to the active pharmaceutical ingredient (API), with the fluorine atom at the 6th position of the benzisoxazole ring replaced by a methoxy group.

The primary challenge stems from this structural similarity. Both molecules have nearly identical core structures, leading to very close physicochemical properties such as polarity, pKa, and UV absorbance maxima. This results in significant analytical hurdles, most notably co-elution in reversed-phase chromatography, making it difficult to separate, detect, and accurately quantify the impurity from the main Risperidone peak.[1]

To visualize this, consider their structures:

Caption: Logical relationship between Risperidone and its impurity.

Q2: Which analytical technique is most suitable for detecting this impurity: HPLC-UV or LC-MS/MS?

Answer: The choice depends on the analytical objective (detection vs. quantification) and the required sensitivity.

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an excellent starting point for method development and routine quality control.[2][3] It is robust, cost-effective, and widely available. The key is developing a highly selective method that can chromatographically resolve the impurity from the API.[2] Detection is typically performed at wavelengths between 275-280 nm.[4][5]

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for confirmation, trace-level quantification, and analysis in complex matrices like plasma.[6][7][8] Its high sensitivity and specificity allow for detection even if chromatographic separation is incomplete.[9] It can distinguish between the two compounds based on their different molecular weights (Risperidone: ~410.48 g/mol ; 6-Desfluoro-6-methoxy Risperidone: ~422.51 g/mol ).

Table 1: Comparison of HPLC-UV and LC-MS/MS

| Feature | HPLC-UV | LC-MS/MS |

| Primary Use | Routine QC, Purity Testing | Trace analysis, Confirmation, Bioanalysis |

| Specificity | Relies on chromatographic separation | High (based on mass-to-charge ratio) |

| Sensitivity | Moderate (LOD/LOQ often in µg/mL range)[2][10] | Very High (LOD/LOQ often in ng/mL or pg/mL range)[8][9] |

| Key Challenge | Achieving baseline chromatographic resolution | Matrix effects (ion suppression/enhancement)[7] |

| Cost | Lower | Higher |

Q3: How should I approach developing a stability-indicating method for Risperidone that can also detect 6-Desfluoro-6-methoxy Risperidone?

Answer: A stability-indicating method must be able to separate the API from all potential degradation products.[11] The process, guided by ICH recommendations, involves forced degradation studies.[4]

Workflow for Developing a Stability-Indicating Method:

-

API Stressing: Subject Risperidone solutions to a range of stress conditions to induce degradation (typically aiming for 5-20% degradation).[12]

-

Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures.[2][12]

-

Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[2][12]

-

Oxidation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[12][13]

-

Thermal Stress: Dry heat (e.g., 80°C for 24 hours).[14]

-

Photolytic Stress: Expose the drug substance to UV/Vis light.

-

-

Method Development: Analyze the stressed samples using HPLC. The goal is to develop a method where the main Risperidone peak is well-resolved from all new peaks that form, including any that might correspond to 6-Desfluoro-6-methoxy Risperidone.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the Risperidone peak in all stressed samples. This ensures no impurities are co-eluting.

-

Validation: Once the method is established, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2][4]

Troubleshooting Guide: Chromatographic Issues

This section provides solutions to specific problems you may encounter during method development.

Q: I am seeing poor chromatographic resolution. The impurity peak is either a shoulder on the main Risperidone peak or is completely co-eluting. What should I do?

Answer: Co-elution is the most common challenge. Here is a systematic approach to improving resolution.

Caption: Systematic workflow for troubleshooting co-elution.

Detailed Solutions:

-

Modify Mobile Phase pH: The ionization state of both Risperidone and the impurity can be manipulated by changing the mobile phase pH. Even a small difference in their pKa values can be exploited.

-

Action: Prepare mobile phases with buffers at different pH values (e.g., pH 3.0, 4.5, 6.5). A potassium dihydrogen phosphate buffer is a common choice.[12]

-

Causality: Changing the pH alters the charge state of the molecules, which in turn affects their interaction with the C18 stationary phase and can significantly change their retention times, often to different extents, thereby improving resolution.

-

-

Change the Organic Modifier: Acetonitrile and Methanol have different solvent strengths and interaction mechanisms.

-

Action: If you are using Acetonitrile, try replacing it fully or partially with Methanol, keeping the solvent strength similar.

-

Causality: Methanol is a protic solvent capable of hydrogen bonding, while Acetonitrile is aprotic. This difference can alter the selectivity of the separation, especially for molecules with polar functional groups like the methoxy group on the impurity.

-

-

Adjust Gradient or Switch to Isocratic:

-

Action: If using a gradient, try making it shallower (i.e., increase the run time and slow the rate of organic phase increase). A shallow gradient increases the opportunity for separation.

-

Causality: A slower change in mobile phase composition allows more time for the column to resolve closely eluting compounds.

-

-

Change Stationary Phase Chemistry: If mobile phase optimization fails, the column is the next variable.

-

Action: Switch from a standard C18 column to one with a different selectivity. A Phenyl-Hexyl or Biphenyl phase can provide alternative separation mechanisms through pi-pi interactions with the aromatic rings in the molecules.

-

Causality: Standard C18 columns separate primarily based on hydrophobicity. Since the impurity and API are very similar in this regard, a column that offers a secondary separation mechanism (like aromatic interaction) can often provide the necessary resolution.

-

Q: My impurity peak has very low sensitivity and poor shape (tailing or fronting). How can I improve this?

Answer: This issue can be caused by several factors related to the detector, the mobile phase, or the sample itself.

Possible Causes & Solutions:

-

Suboptimal Wavelength (UV):

-

Cause: The chosen wavelength might be on a steep part of the UV absorbance curve.

-

Solution: Use a PDA detector to scan the impurity peak and confirm its absorbance maximum (λ-max). While it will be very close to Risperidone's λ-max (approx. 275-280 nm), a slight shift is possible.[2][15] Operating at the precise maximum enhances sensitivity and robustness.

-

-